molecular formula C28H27O4P B14614807 [1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate CAS No. 59869-27-1

[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate

Cat. No.: B14614807
CAS No.: 59869-27-1
M. Wt: 458.5 g/mol
InChI Key: SMYRGFTWXGASFW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is an organophosphate compound characterized by its biphenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate typically involves the reaction of biphenyl derivatives with dimethylphenyl phosphate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phosphate ester bond. Common solvents used in the synthesis include dichloromethane and toluene, which help in dissolving the reactants and controlling the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.

    Reduction: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) alcohol.

    Substitution: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) ether.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Medicine

In medicine, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets.

Industry

Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and chemical properties make it suitable for enhancing the performance of polymeric materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Another organophosphate compound with similar applications in flame retardants and plasticizers.

    Bisphenol A bis(diphenyl phosphate): Used in the production of flame retardants and has similar chemical properties.

Uniqueness

[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is unique due to its specific biphenyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a precursor for advanced materials and pharmaceuticals.

Properties

CAS No.

59869-27-1

Molecular Formula

C28H27O4P

Molecular Weight

458.5 g/mol

IUPAC Name

bis(2,3-dimethylphenyl) (4-phenylphenyl) phosphate

InChI

InChI=1S/C28H27O4P/c1-20-10-8-14-27(22(20)3)31-33(29,32-28-15-9-11-21(2)23(28)4)30-26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3

InChI Key

SMYRGFTWXGASFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=CC=CC(=C4C)C)C

Origin of Product

United States

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